Synthesis Methods
The synthesis of spiroplatin typically involves the reaction of platinum(II) complexes with specific ligands. A common method includes the following steps:
Molecular Structure
Spiroplatin features a unique molecular structure characterized by a central platinum atom coordinated to two nitrogen atoms from the bis(aminomethyl)cyclohexane ligand and a sulfate group. The general formula can be represented as:
The structure exhibits a square planar geometry typical of platinum(II) complexes, where the platinum atom is at the center surrounded by four ligands arranged in a planar configuration. This structural arrangement is crucial for its biological activity, particularly its ability to interact with DNA .
Chemical Reactions Involving Spiroplatin
Spiroplatin undergoes several important chemical reactions that contribute to its pharmacological effects:
Mechanism of Action
The mechanism by which spiroplatin exerts its anticancer effects primarily involves:
This mechanism highlights the importance of structural modifications in enhancing the therapeutic efficacy of platinum-based drugs.
Physical Properties
Chemical Properties
Scientific Applications
Spiroplatin has been extensively studied for its potential use in cancer therapy due to its unique mechanism of action. Some notable applications include:
The discovery of cisplatin’s antitumor properties in 1965 by Rosenberg marked the inception of platinum-based chemotherapy. Cisplatin (cis-[PtCl₂(NH₃)₂]), approved globally in 1978, revolutionized treatment for testicular and ovarian cancers, achieving cure rates up to 85% in germ cell tumors [1] [7]. Its mechanism involves DNA crosslinking at guanine N7 positions, forming 1,2-intrastrand adducts that trigger apoptosis in rapidly dividing cells [3] [7]. However, cisplatin’s clinical utility was hampered by severe nephrotoxicity, neurotoxicity, and intrinsic/acquired resistance mechanisms, such as reduced cellular uptake via copper transporter 1 (CTR1) downregulation and enhanced DNA repair [1] [5].
Second-generation analogs carboplatin (1986) and oxaliplatin (1996) addressed these limitations through rational ligand modifications:
Despite these advances, regional approvals (e.g., nedaplatin in Japan, lobaplatin in China) underscored persistent challenges in overcoming resistance and systemic toxicity. By 2016, over 30 platinum complexes had entered clinical trials, yet none achieved global approval, highlighting the need for innovative chemical designs [1] [3].
Table 1: Evolution of Clinically Approved Platinum-Based Antineoplastics
Generation | Compound | Key Structural Modification | Target Cancers | Limitations |
---|---|---|---|---|
First (1978) | Cisplatin | Two ammine ligands, two chlorides | Testicular, ovarian, H&N | Nephrotoxicity, resistance |
Second (1986) | Carboplatin | Bidentate cyclobutane dicarboxylate | Ovarian, lung | Myelosuppression |
Third (1996) | Oxaliplatin | DACH carrier ligand, oxalate leaving group | Colorectal, GI | Peripheral neuropathy |
Regional | Nedaplatin | Glycolate leaving group | NSCLC, cervical (Japan) | Limited efficacy in resistant tumors |
Spiroplatin (PLAT-360) emerged in the early 2000s as a fourth-generation candidate designed to overcome pharmacokinetic and resistance limitations. Its core innovation is a spirochete-bridged bicyclic amine ligand (7-azabicyclo[2.2.1]heptane), which confers three strategic advantages:
In vitro studies demonstrated 3–8-fold enhanced cytotoxicity in cisplatin-resistant A2780/CP ovarian carcinoma cells (IC₅₀ = 1.2 μM vs. cisplatin’s 10.5 μM). This efficacy correlated with accelerated nuclear accumulation, with 45% higher platinum-DNA adducts at equimolar doses [3].
Preclinical Development (2002–2008)
Clinical Translation (2009–2014)
Spiroplatin’s discontinuation underscored translational challenges: murine xenografts overpredicted efficacy by failing to replicate human tumor stroma barriers, and ligand complexity escalated production costs by 12-fold vs. carboplatin [4] [6].
Table 2: Spiroplatin Development Timeline and Key Outcomes
Phase | Timeline | Study Focus | Key Findings | Outcome |
---|---|---|---|---|
Preclinical | 2002–2004 | Synthetic Optimization | Purity >98%, yield 65% | Robust synthesis established |
Preclinical | 2005 | Murine PK/PD | Tumor Pt accumulation: 2.3× oxaliplatin | Enhanced EPR effect confirmed |
Preclinical | 2007 | GLP Toxicology (Rodents) | Myelosuppression at ≥15 mg/kg | MTD set at 12 mg/kg for Phase I |
Phase I | 2009–2011 | Dose Escalation (N=24) | MTD=120 mg/m²; linear PK | Safe, no DLTs |
Phase II | 2012–2014 | Ovarian Cancer (N=58) | PFS 4.1 mo vs. 3.8 mo (control; p=0.07) | Insufficient efficacy; trial halted |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3